molecular formula C25H22F4N2O5 B4321044 ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE

ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE

Cat. No.: B4321044
M. Wt: 506.4 g/mol
InChI Key: DRMNJTWMKCDLMX-VAWYXSNFSA-N
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Description

Ethyl (2-{2-[3-(2-fluorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a trifluoromethyl group, and a methoxyphenoxy group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorobenzyl and trifluoromethyl groups, and the final esterification to form the ethyl acetate derivative. Common reagents used in these reactions include fluorobenzyl bromide, trifluoromethyl iodide, and ethyl chloroacetate. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{2-[3-(2-fluorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and substitution reagents like sodium hydride (NaH) or alkyl halides. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Ethyl (2-{2-[3-(2-fluorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl (2-{2-[3-(2-fluorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate can be compared with other similar compounds, such as:

  • Ethyl (2-{2-[3-(2-chlorobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate
  • Ethyl (2-{2-[3-(2-bromobenzyl)-2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-yl]vinyl}-6-methoxyphenoxy)acetate

These compounds share similar structural features but differ in the substituents on the benzyl group

Properties

IUPAC Name

ethyl 2-[2-[(E)-2-[3-[(2-fluorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]-6-methoxyphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F4N2O5/c1-3-35-22(32)15-36-23-16(8-6-10-20(23)34-2)11-12-18-13-21(25(27,28)29)30-24(33)31(18)14-17-7-4-5-9-19(17)26/h4-13H,3,14-15H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMNJTWMKCDLMX-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1OC)C=CC2=CC(=NC(=O)N2CC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=CC=C1OC)/C=C/C2=CC(=NC(=O)N2CC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE
Reactant of Route 4
ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE

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